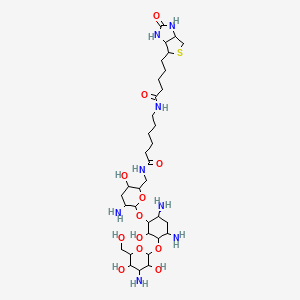

Biotinamidocaproate Tobramycin Amide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Biotinamidocaproate Tobramycin Amide is a biotinylated derivative of the antibiotic tobramycin. This compound combines the antibiotic properties of tobramycin with the biotinylation, which allows for specific binding to streptavidin or avidin. This unique combination makes it a valuable tool in various biochemical and analytical applications, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotinamidocaproate Tobramycin Amide typically involves the conjugation of biotin to tobramycin through an amide bond. The process begins with the activation of biotin using a coupling reagent such as sulfo-N-hydroxysuccinimide (Sulfo-NHS). The activated biotin is then reacted with tobramycin under mild conditions to form the amide bond .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and purification systems to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the biotinylation process .

Chemical Reactions Analysis

Types of Reactions: Biotinamidocaproate Tobramycin Amide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the compound, altering its properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized biotinylated tobramycin derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Scientific Research Applications

The unique properties of Biotinamidocaproate Tobramycin Amide make it suitable for a variety of scientific research applications:

Chemistry

- Used as a probe in chemical assays to study molecular interactions and binding affinities.

Biology

- Employed in biotin-streptavidin based assays for the detection and quantification of biomolecules, including proteins and nucleic acids.

Medicine

- Utilized in diagnostic assays to detect specific antibodies or antigens, enhancing the specificity and sensitivity of tests.

Industry

- Applied in the development of biosensors and analytical devices, improving the accuracy and efficiency of biochemical measurements .

Case Studies

Several studies have highlighted the effectiveness and versatility of this compound:

-

Proteomics Research :

In a study involving streptavidin beads, this compound was used to capture specific RNA/protein complexes, demonstrating its utility in studying molecular interactions . -

Antimicrobial Studies :

Research has shown that this compound exhibits significant antibacterial activity against various strains of Gram-negative bacteria, making it a valuable tool in antimicrobial research .

Mechanism of Action

The mechanism of action of Biotinamidocaproate Tobramycin Amide involves its dual functionality:

Comparison with Similar Compounds

Biotinamidocaproate Tobramycin Amide can be compared with other biotinylated antibiotics and biotinylated molecules:

Biotinylated Gentamicin: Similar to this compound, this compound combines the antibiotic properties of gentamicin with biotinylation.

Biotinylated Streptomycin: Another biotinylated antibiotic, used in similar applications.

Biotinylated Proteins: These compounds are used in various biochemical assays for detecting and quantifying proteins.

Uniqueness: The uniqueness of this compound lies in its combination of antibiotic activity and biotinylation, making it a versatile tool in both research and industrial applications .

Biological Activity

Biotinamidocaproate Tobramycin Amide (BTA) is a bifunctional compound that combines the properties of biotin and tobramycin, which are known for their roles in protein binding and antibiotic activity, respectively. This article explores the biological activity of BTA, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Chemical Structure and Properties

BTA is characterized by its unique structure that integrates a biotin moiety with tobramycin. The biotin component is known for its high affinity for streptavidin and avidin, while tobramycin acts as an antibiotic by inhibiting bacterial protein synthesis. The combination of these two components allows BTA to engage in specific interactions with RNA/protein complexes, enhancing its biological activity.

The primary mechanism through which BTA exerts its biological effects involves the formation of RNA/protein complexes. Research indicates that BTA can induce the formation of these complexes by binding to streptavidin, which is crucial for the stabilization of RNA structures. This interaction facilitates the inhibition of eukaryotic protein synthesis, particularly when targeted to specific mRNA sequences.

Key Findings:

- Dissociation Constants : The apparent equilibrium dissociation constants (Kd) for the RNA/protein complexes formed in the presence of BTA were found to be approximately 1.5±0.5×10−7M for J6f1 and 9±0.5×10−7M for X1 . These values indicate a strong affinity between BTA and its target RNA.

- Inhibition of Translation : In cellular assays, BTA significantly impaired the translation of specific mRNAs, demonstrating its potential as a translational inhibitor .

Study 1: Efficacy in Eukaryotic Systems

In a study evaluating the effectiveness of BTA in eukaryotic cells, researchers observed that co-injection of CAT mRNA with streptavidin/BTA resulted in a notable decrease in translation efficiency—up to 2.5-fold lower compared to controls . This suggests that BTA can effectively inhibit protein synthesis in vivo.

Study 2: Applications in Gene Therapy

BTA's ability to bind tightly to streptavidin has implications for gene therapy applications. By facilitating the delivery of therapeutic RNA molecules or gene constructs, BTA could enhance the efficacy of nucleic acid-based therapies . Its design allows for targeted delivery, potentially improving therapeutic outcomes while minimizing side effects.

Biological Activity Summary Table

| Property | Value/Description |

|---|---|

| Chemical Composition | Biotin + Tobramycin |

| Primary Mechanism | Induction of RNA/protein complex formation |

| Dissociation Constant (J6f1) | 1.5±0.5×10−7M |

| Dissociation Constant (X1) | 9±0.5×10−7M |

| Translation Inhibition | Up to 2.5-fold reduction in translation efficiency |

Research Implications

The findings surrounding BTA suggest that it holds significant promise as a tool for both basic research and therapeutic applications. Its ability to manipulate RNA/protein interactions opens new avenues for studying gene expression regulation and developing novel treatments for diseases where protein synthesis plays a critical role.

Properties

Molecular Formula |

C34H62N8O12S |

|---|---|

Molecular Weight |

807.0 g/mol |

IUPAC Name |

N-[[5-amino-6-[4,6-diamino-3-[4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-3-hydroxyoxan-2-yl]methyl]-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanamide |

InChI |

InChI=1S/C34H62N8O12S/c35-15-10-16(36)31(54-33-28(48)25(38)27(47)21(13-43)52-33)29(49)30(15)53-32-17(37)11-19(44)20(51-32)12-40-24(46)7-2-1-5-9-39-23(45)8-4-3-6-22-26-18(14-55-22)41-34(50)42-26/h15-22,25-33,43-44,47-49H,1-14,35-38H2,(H,39,45)(H,40,46)(H2,41,42,50) |

InChI Key |

FRSAHHMPWJHCMY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(CC(C(O3)CNC(=O)CCCCCNC(=O)CCCCC4C5C(CS4)NC(=O)N5)O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.